4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3-methoxybenzoate
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Overview
Description
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3-methoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromen ring fused with a cyclopentane ring and a methoxybenzoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3-methoxybenzoate typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3-methoxybenzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3-methoxybenzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3-methoxybenzoate include:
- 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3-{[(4-methylphenyl)sulfonyl]amino}propanoate
- Isopropyl (4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate
- 8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}methylcyclohexanecarboxylate
Uniqueness
The uniqueness of this compound lies in its specific structural features and functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H16O5 |
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Molecular Weight |
336.3 g/mol |
IUPAC Name |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-methoxybenzoate |
InChI |
InChI=1S/C20H16O5/c1-23-13-5-2-4-12(10-13)19(21)24-14-8-9-16-15-6-3-7-17(15)20(22)25-18(16)11-14/h2,4-5,8-11H,3,6-7H2,1H3 |
InChI Key |
BYNAQMSXJXRJGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 |
Origin of Product |
United States |
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